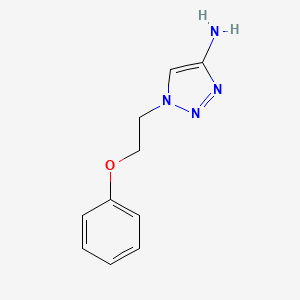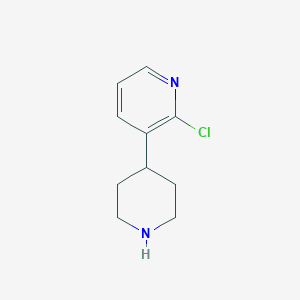![molecular formula C13H18O B13624150 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one](/img/structure/B13624150.png)
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Prop-2-yn-1-yl)spiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water. This reaction proceeds via a regioselective radical ipso-cyclization pathway .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can lead to the formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one involves its interaction with various molecular targets. The compound’s effects are mediated through pathways involving radical cyclization and substitution reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[4.5]dec-6-en-8-one: A related compound with a double bond in the ring structure.
1-azaspiro[4.5]deca-3,6,9-trien-8-one: A nitrogen-containing spirocyclic compound with different reactivity and applications.
Uniqueness
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is unique due to its specific functional groups and the resulting reactivity. Its ability to undergo regioselective radical cyclization makes it valuable in synthetic chemistry and potential medicinal applications.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
10-prop-2-ynylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H18O/c1-2-5-11-10-12(14)6-9-13(11)7-3-4-8-13/h1,11H,3-10H2 |
Clave InChI |
IGTFQPXLAWOJML-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1CC(=O)CCC12CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


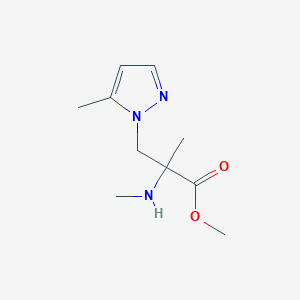
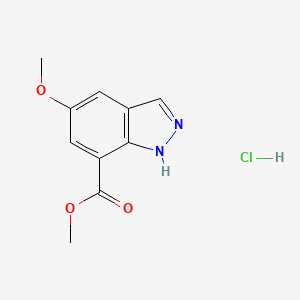
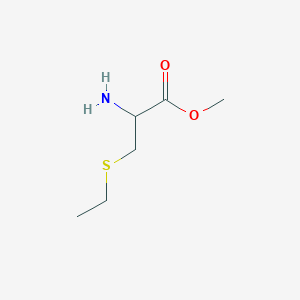
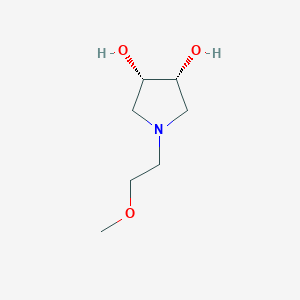
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)
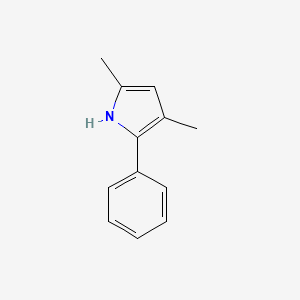
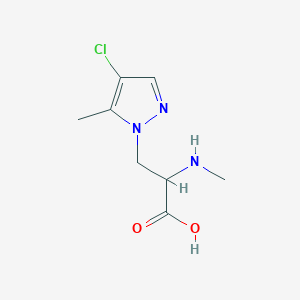
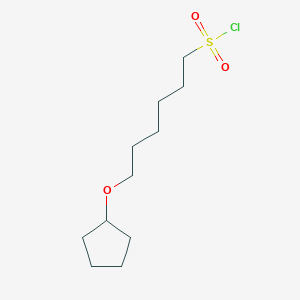
![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)
![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)
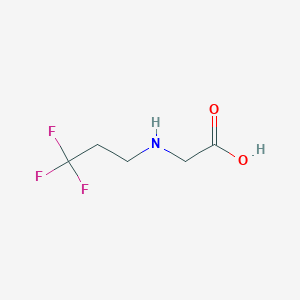
![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)
